6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline core with additional substituents. The chlorine atom is attached to the carbonyl group. For a visual representation, refer to the chemical structure diagram provided by Santa Cruz Biotechnology .
Scientific Research Applications
Synthetic Applications in Organic Chemistry :
- The compound was used in the synthesis of biquinolyls through anionic rearrangements on the benzenoid ring of quinoline, demonstrating its utility in complex organic synthesis (Blakemore, Kilner, & Milicevic, 2005).
Applications in Antitumor Research :
- Research focused on the synthesis of novel derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones, starting from thiophene-derived compounds. These derivatives were evaluated for antitumor activities, indicating the potential use of thiophene-quinoline compounds in cancer research (DoganKoruznjak et al., 2002).
Applications in Material Science :
- The compound was used in the design and synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid. These materials were characterized for their helical structures, which is important for understanding and designing new materials (Jiang et al., 2003).
Applications in Homogeneous Catalysis :
- Quinoline derivatives were used to evaluate ruthenium complexes as catalysts for the hydrogenation of biomass-derived substrates. This research highlights the role of quinoline derivatives in catalytic processes, particularly in sustainable chemistry (Sullivan et al., 2016).
Applications in Photodynamic Therapy and Drug Design :
- Research on benzo[b]thieno[2,3-c]quinolones derivatives synthesized from thiophene-quinoline compounds showed significant cytostatic activity. These findings are crucial for the development of new drugs and therapies in cancer treatment (Dogan Koruznjak et al., 2003).
Applications in Antimicrobial Research :
- Studies on sulfur derivatives of quinolinium salts, which are structurally related to thiophene-quinoline compounds, demonstrated significant antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (Empel et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6,8-dimethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-9-6-10(2)15-11(7-9)12(16(17)19)8-13(18-15)14-4-3-5-20-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXDGMQQTPIIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203205 | |
Record name | 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160254-79-4 | |
Record name | 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201203205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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